molecular formula C9H9BrO2 B14907144 2-Bromo-6-methoxy-3-methylbenzaldehyde

2-Bromo-6-methoxy-3-methylbenzaldehyde

Cat. No.: B14907144
M. Wt: 229.07 g/mol
InChI Key: ZOMWPKYCBGRZLO-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxy-3-methylbenzaldehyde is an organic compound with the molecular formula C9H9BrO2. It is a derivative of benzaldehyde, characterized by the presence of a bromine atom at the second position, a methoxy group at the sixth position, and a methyl group at the third position on the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methoxy-3-methylbenzaldehyde typically involves the bromination of 6-methoxy-3-methylbenzaldehyde. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methoxy-3-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-6-methoxy-3-methylbenzaldehyde is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: It is used in the manufacture of dyes, fragrances, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-methoxy-3-methylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The bromine atom and methoxy group contribute to the compound’s reactivity and specificity in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-methoxy-3-methylbenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and methoxy groups on the benzene ring enhances its utility in various synthetic and research applications compared to its analogs .

Properties

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

IUPAC Name

2-bromo-6-methoxy-3-methylbenzaldehyde

InChI

InChI=1S/C9H9BrO2/c1-6-3-4-8(12-2)7(5-11)9(6)10/h3-5H,1-2H3

InChI Key

ZOMWPKYCBGRZLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)OC)C=O)Br

Origin of Product

United States

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